molecular formula C9H8FN3 B1526531 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine CAS No. 1248365-88-9

2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine

Cat. No.: B1526531
CAS No.: 1248365-88-9
M. Wt: 177.18 g/mol
InChI Key: GWDIKOHUALQRIM-UHFFFAOYSA-N
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Description

“2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .


Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity . Recent advances in the synthesis of substituted imidazoles have focused on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6FN3/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H .

Scientific Research Applications

Fluorescence Switching and pH Sensors

Imidazo[1,5-a]pyridinium ions, closely related to the chemical structure of interest, have been identified as highly emissive and water-soluble fluorophores. They are synthesized through an efficient three-component coupling reaction. Their emission properties significantly change based on the synthetic modifications of groups conjugated to their polyheterocyclic core. These compounds demonstrate distinct de-excitation pathways leading to fluorescence turn-on or ratiometric responses to pH changes, highlighting their potential as pH sensors with dual emission pathways (Hutt et al., 2012).

Imaging Agents for Alzheimer’s Disease

Fluorinated imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their binding affinity to amyloid plaques in human Alzheimer's Disease (AD) cortical tissues. Such compounds, including analogs of 2-fluoro-6-(2-methyl-1H-imidazol-1-yl)pyridine, offer potential utility as radioligands for amyloid plaque imaging in the brain of AD patients, indicating their importance in developing diagnostic tools for neurodegenerative disorders (Zeng et al., 2006).

Regioselective Fluorination

The regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines, which can be considered structurally similar to the compound , showcases the adaptability of such frameworks for fluorination. This process utilizes Selectfluor as the fluorinating agent in aqueous conditions, resulting in moderate to good yields. This highlights the versatility of imidazo[1,2-a]pyridines in chemical synthesis, particularly in electrophilic fluorination processes (Liu et al., 2015).

Fluorescent Membrane Probes

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and investigated for their suitability as cell membrane probes. These compounds, owing to their compact shape and remarkable photophysical properties, are excellent candidates for studying membrane dynamics, hydration, and fluidity. This research underscores the potential of imidazo[1,5-a]pyridine scaffolds in biological imaging and monitoring cellular health (Renno et al., 2022).

Properties

IUPAC Name

2-fluoro-6-(2-methylimidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-7-11-5-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDIKOHUALQRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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